molecular formula C6H6N2O3 B6325641 5-(Hydroxymethyl)-2-pyrazinecarboxylic acid CAS No. 1378839-68-9

5-(Hydroxymethyl)-2-pyrazinecarboxylic acid

Cat. No.: B6325641
CAS No.: 1378839-68-9
M. Wt: 154.12 g/mol
InChI Key: PIQFJVDMXZEMFM-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-pyrazinecarboxylic acid is an organic compound with the molecular formula C6H6N2O3 It is a derivative of pyrazine, characterized by the presence of a hydroxymethyl group (-CH2OH) and a carboxylic acid group (-COOH) attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-2-pyrazinecarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 5-(Hydroxymethyl)-2-pyrazinecarboxaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows:

5-(Hydroxymethyl)-2-pyrazinecarboxaldehyde+Oxidizing Agent5-(Hydroxymethyl)-2-pyrazinecarboxylic acid\text{5-(Hydroxymethyl)-2-pyrazinecarboxaldehyde} + \text{Oxidizing Agent} \rightarrow \text{this compound} 5-(Hydroxymethyl)-2-pyrazinecarboxaldehyde+Oxidizing Agent→5-(Hydroxymethyl)-2-pyrazinecarboxylic acid

Another method involves the hydrolysis of 5-(Hydroxymethyl)-2-pyrazinecarbonitrile in the presence of a strong acid, such as hydrochloric acid (HCl), to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-pyrazinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid group, resulting in the formation of 2,5-pyrazinedicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 5-(Hydroxymethyl)-2-pyrazinemethanol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., thionyl chloride, SOCl2) or alkylating agents (e.g., alkyl halides) in the presence of a base.

Major Products Formed

    Oxidation: 2,5-Pyrazinedicarboxylic acid.

    Reduction: 5-(Hydroxymethyl)-2-pyrazinemethanol.

    Substitution: Various substituted pyrazine derivatives, depending on the substituent introduced.

Scientific Research Applications

5-(Hydroxymethyl)-2-pyrazinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including bacterial infections and cancer.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with specific biological pathways in pests.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-pyrazinecarboxylic acid depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrazinedicarboxylic acid: Similar structure but with two carboxylic acid groups instead of a hydroxymethyl group.

    5-(Hydroxymethyl)-2-furancarboxylic acid: Contains a furan ring instead of a pyrazine ring.

    5-(Hydroxymethyl)-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a pyrazine ring.

Uniqueness

5-(Hydroxymethyl)-2-pyrazinecarboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(hydroxymethyl)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-3-4-1-8-5(2-7-4)6(10)11/h1-2,9H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQFJVDMXZEMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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